molecular formula C22H21BrN2O3S B320092 3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide

3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide

Cat. No.: B320092
M. Wt: 473.4 g/mol
InChI Key: ADVODPTWGMDCHY-UHFFFAOYSA-N
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Description

3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide is an organic compound with a complex structure It is characterized by the presence of a bromine atom, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide typically involves multiple steps. One common method starts with the bromination of 4-methylbenzoic acid to form 3-bromo-4-methylbenzoic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride reacts with 4-[(3,4-dimethylanilino)sulfonyl]aniline under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, and the aromatic rings can undergo oxidation to form quinones.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of sulfoxides or quinones.

    Reduction: Formation of sulfides or reduced aromatic rings.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or inflammatory diseases.

    Material Science: The compound can be used in the development of organic semiconductors or as a precursor for functionalized polymers.

    Biological Studies: It can serve as a probe to study enzyme interactions or as a ligand in receptor binding assays.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the aromatic rings can participate in π-π stacking interactions. These interactions can lead to inhibition or activation of the target protein, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N,N-dimethylaniline: Similar structure but lacks the sulfonyl and benzamide groups.

    4-bromo-3-methylbenzonitrile: Similar brominated aromatic ring but with a nitrile group instead of the sulfonyl and benzamide groups.

    3,5-dibromo-4-methylaniline: Contains two bromine atoms and lacks the sulfonyl and benzamide groups.

Uniqueness

3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide is unique due to the presence of both the sulfonyl and benzamide groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H21BrN2O3S

Molecular Weight

473.4 g/mol

IUPAC Name

3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C22H21BrN2O3S/c1-14-5-7-19(12-16(14)3)25-29(27,28)20-10-8-18(9-11-20)24-22(26)17-6-4-15(2)21(23)13-17/h4-13,25H,1-3H3,(H,24,26)

InChI Key

ADVODPTWGMDCHY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Br)C

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Br)C

Origin of Product

United States

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